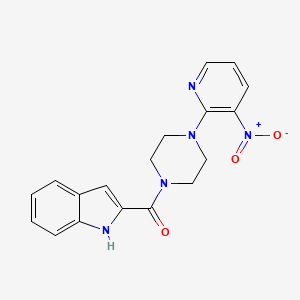
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- typically involves the reaction of a 2-chloro-6-substituted purine with a protected and activated 2-deoxy-2-fluoro-D-arabinofuranose. The reaction is carried out under basic conditions, often using ammonia as the base . The process may include steps such as protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is studied for its interactions with enzymes and nucleic acids. It serves as a tool to understand the mechanisms of enzyme inhibition and nucleic acid binding .
Medicine
The compound has shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its ability to interfere with nucleic acid synthesis makes it a potential candidate for therapeutic applications .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells . The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- 2-Chloro-9-(2-O-methylsulfonyl-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 9-(2-chloro-2,3-dideoxy-beta-D-threo-pentofuranosyl)- is unique due to its specific structural modifications, which enhance its stability and bioactivity. These modifications allow for more effective interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
Properties
CAS No. |
115913-80-9 |
|---|---|
Molecular Formula |
C10H12ClN5O2 |
Molecular Weight |
269.69 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-chlorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m0/s1 |
InChI Key |
RHPYWNXOKZLKEM-JFWOZONXSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1Cl)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(C1Cl)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


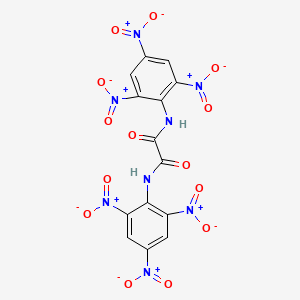
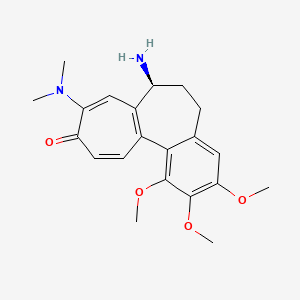

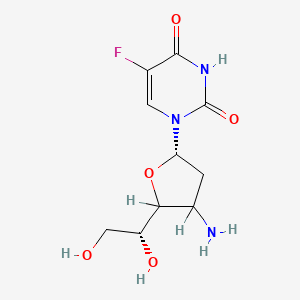
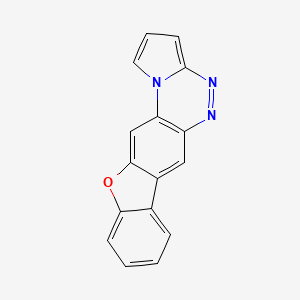
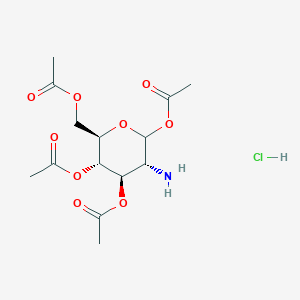

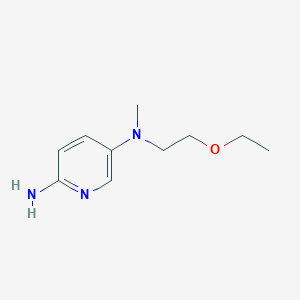
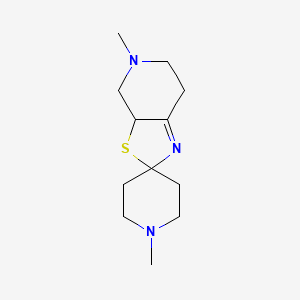
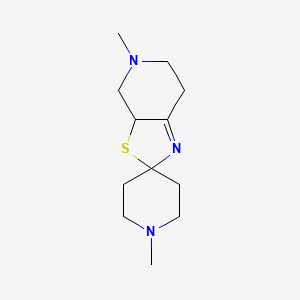
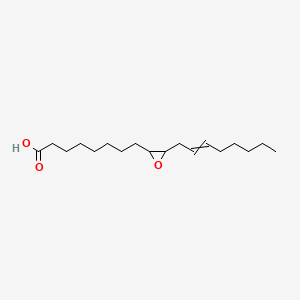
![4'-(Aminomethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B12812762.png)
